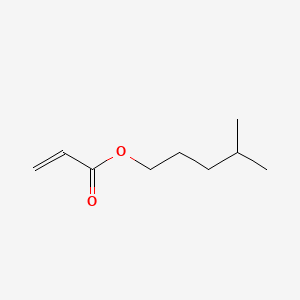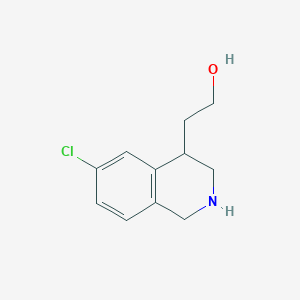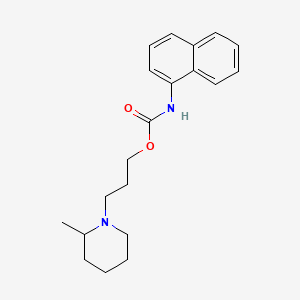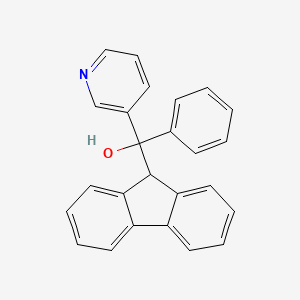
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- is a heterocyclic organic compound with the molecular formula C25H19NO . It is characterized by the presence of a pyridine ring, a fluorenyl group, and a phenyl group. This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- typically involves the reaction of fluorenyl and phenyl derivatives with pyridinemethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include fluorenyl ketones, phenyl alcohols, and various substituted pyridinemethanol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinemethanol: A simpler analog with a pyridine ring and a hydroxymethyl group.
9H-Fluoren-9-yl derivatives: Compounds with similar fluorenyl structures but different substituents.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- is unique due to its combination of pyridine, fluorenyl, and phenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
56501-90-7 |
|---|---|
Molekularformel |
C25H19NO |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
9H-fluoren-9-yl-phenyl-pyridin-3-ylmethanol |
InChI |
InChI=1S/C25H19NO/c27-25(18-9-2-1-3-10-18,19-11-8-16-26-17-19)24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-17,24,27H |
InChI-Schlüssel |
ITQPFWFDMKZNPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CN=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


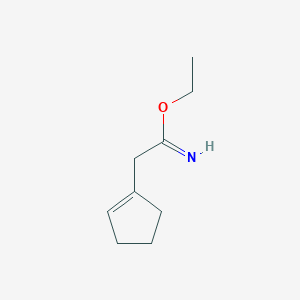

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

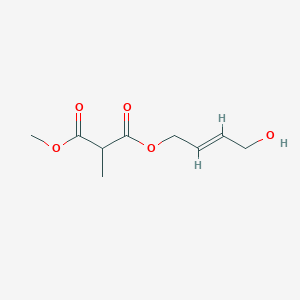
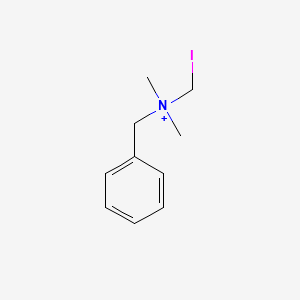


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
